molecular formula C21H44 B1445965 N-Heneicosane-D44 CAS No. 39756-37-1

N-Heneicosane-D44

Cat. No.: B1445965
CAS No.: 39756-37-1
M. Wt: 340.8 g/mol
InChI Key: FNAZRRHPUDJQCJ-FQKBWVJWSA-N
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Description

N-Heneicosane-D44 is a deuterium-labeled version of heneicosane, a straight-chain saturated hydrocarbon with the chemical formula C21H44. The deuterium labeling makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology. Heneicosane itself is known for its waxy solid appearance and is used in various industrial and research settings.

Preparation Methods

The preparation of N-Heneicosane-D44 involves a multi-step synthetic route. One common method includes:

Industrial production methods often involve similar synthetic routes but are scaled up to meet the demand for research and industrial applications.

Chemical Reactions Analysis

N-Heneicosane-D44, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under specific conditions.

    Reduction: It can be reduced further to form simpler hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Heneicosane-D44 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in studies involving metabolic pathways and the tracing of biochemical processes due to its deuterium labeling.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomarker in various diagnostic applications.

    Industry: Utilized in the development of new materials and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Heneicosane-D44 is primarily related to its deuterium labeling, which allows it to be used as a tracer in various biochemical and chemical processes. The deuterium atoms replace hydrogen atoms, making the compound heavier and enabling its detection through specialized analytical techniques. This labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.

Comparison with Similar Compounds

N-Heneicosane-D44 can be compared with other deuterium-labeled hydrocarbons such as:

    N-Eicosane-D42: A deuterium-labeled version of eicosane, which has one less carbon atom than heneicosane.

    N-Docosane-D46: A deuterium-labeled version of docosane, which has one more carbon atom than heneicosane.

The uniqueness of this compound lies in its specific carbon chain length and deuterium labeling, making it suitable for particular research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAZRRHPUDJQCJ-FQKBWVJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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